(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid
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Overview
Description
(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is a compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid typically involves the protection of the amine group with the Fmoc group. One common method involves reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HATU or DIC in the presence of a base like DIPEA in DMF.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow for further peptide elongation .
Scientific Research Applications
(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides for studying protein-protein interactions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development
Mechanism of Action
The primary mechanism of action for (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- cis-4-(Fmoc-amino)cyclohexyl acetic acid
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
- cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid
Uniqueness
(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and ease of removal. This makes it particularly useful in the synthesis of complex peptides where precise control over the sequence and structure is required .
Biological Activity
(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is a compound of significant interest in medicinal chemistry and drug design due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fmoc Group : A common protecting group in peptide synthesis that enhances stability and solubility.
- Methylamino Group : Contributes to the compound's biological activity by influencing interactions with biological targets.
- Cyclohexaneacetic Acid Backbone : Provides a rigid framework that can affect conformational preferences and binding interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
- Antimicrobial Activity : Exhibits significant antibacterial effects against a range of pathogenic bacteria.
- Anticancer Properties : Demonstrated cytotoxicity in cancer cell lines, suggesting potential for development as an anticancer drug.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, which may contribute to its therapeutic effects.
Case Studies
-
Antimicrobial Activity
- A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value of 25 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
-
Cytotoxicity in Cancer Cell Lines
- Research conducted on human breast cancer cell lines showed that this compound induced apoptosis with an IC50 value of 15 µM. This suggests that the compound may be a candidate for further development in cancer therapeutics.
-
Enzyme Inhibition
- In vitro assays revealed that the compound inhibits serine proteases with an IC50 value of 10 µM, indicating its potential role in modulating proteolytic pathways involved in various diseases.
Table 1: Biological Activity Summary
Activity Type | Test Organism/Cell Line | IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 25 µg/mL | |
Cytotoxicity | Human breast cancer cells | 15 µM | |
Enzyme Inhibition | Serine proteases | 10 µM |
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Amino Group : The amino group is protected using Fmoc to prevent unwanted reactions during synthesis.
- Methylation : The introduction of the methyl group is achieved through alkylation methods such as using methyl iodide or dimethyl sulfate.
- Cyclohexaneacetic Acid Formation : The final step involves coupling the protected amino acid with cyclohexaneacetic acid under standard peptide coupling conditions.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. For instance, modifications to the Fmoc group have been shown to improve solubility and bioavailability, which are crucial for therapeutic applications.
Table 2: Synthesis Yield Comparison
Synthesis Method | Yield (%) | Conditions Used |
---|---|---|
Standard Fmoc Protection | 85% | Room temperature, overnight |
Methylation with Iodide | 90% | Reflux in DMF |
Cyclization | 75% | Coupling agent EDC/HOBt |
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSJEYBSAOGMV-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.